

Spectral Analysis of 2-Iodobutane: A Technical Guide to ^1H and ^{13}C NMR

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Compound of Interest

Compound Name: 2-Iodobutane

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This in-depth technical guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-iodobutane**. The document details the chemical shifts, multiplicities, and coupling patterns observed in the spectra, supported by tabulated data and visualizations. Furthermore, it outlines a standardized experimental protocol for the acquisition of such spectra, intended to aid researchers in their own analytical work.

^1H and ^{13}C NMR Spectral Data

The analysis of **2-iodobutane** by ^1H and ^{13}C NMR spectroscopy reveals a distinct set of signals corresponding to the unique chemical environments of the protons and carbon atoms within the molecule. The data presented below has been compiled from various spectroscopic databases and is typically acquired in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.^{[1][2]}

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **2-iodobutane** displays four distinct signals, corresponding to the four carbon atoms in the molecule.^{[1][3]} The chemical shifts are influenced by the electronegativity of the iodine atom, with the carbon atom directly bonded to the iodine (C2) exhibiting the most significant downfield shift.

Carbon Atom	Chemical Shift (δ) in ppm
C1 (-CH ₃)	~14.2
C2 (-CHI)	~36.0
C3 (-CH ₂)	~32.4
C4 (-CH ₃)	~28.5

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-iodobutane** is more complex due to spin-spin coupling between neighboring protons. The spectrum shows four distinct proton environments. The integration of the signals corresponds to the number of protons in each environment.

Proton Environment	Chemical Shift (δ) in ppm	Multiplicity	Coupling To
-CH ₃ (C1)	~1.02	Triplet	-CH ₂ (C3)
-CH ₂ (C3)	~1.69 - 1.95	Multiplet	-CHI (C2) and -CH ₃ (C4)
-CHI (C2)	~4.13 - 4.25	Multiplet	-CH ₃ (C1) and -CH ₂ (C3)
-CH ₃ (C4)	~1.95	Doublet	-CHI (C2)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of **2-iodobutane**, adaptable for other small organic molecules.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **2-iodobutane** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.[\[1\]](#)[\[4\]](#)
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. [\[1\]](#)[\[5\]](#) CDCl_3 is a common choice as it is a good solvent for many organic compounds and its residual proton signal is well-characterized.[\[2\]](#)
- **Dissolution:** Gently swirl the vial to ensure the complete dissolution of **2-iodobutane**.
- **Internal Standard:** Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[1\]](#)[\[2\]](#)
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect the spectral quality, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[\[6\]](#)
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

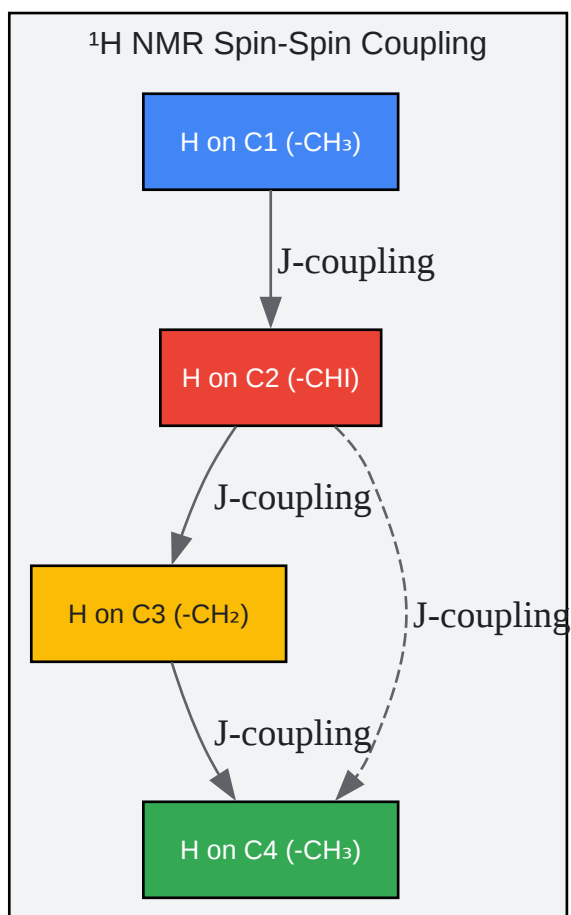
- **Instrumentation:** A standard high-field NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.
- **Tuning and Locking:** Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The spectrometer's deuterium lock system should be engaged on the CDCl_3 signal to stabilize the magnetic field.
- **Shimming:** The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically used.
 - **Spectral Width:** Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - **Acquisition Time:** Typically 2-4 seconds.

- Relaxation Delay: A delay of 1-5 seconds between pulses is common.
- Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
 - Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2 seconds is a reasonable starting point.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.^[7]
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key NMR interactions of **2-iodobutane**.

Caption: Molecular structure of **2-iodobutane** with carbon atoms labeled.



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